2-(4-Phenoxyphenyl)piperidine hydrochloride

Kinase inhibition Medicinal chemistry BTK

The 2-substituted piperidine core of this hydrochloride salt (MW 289.8) is the mandated precursor for patented BTK inhibitors (US11345695, US11840513, US9951056) and nicotinamide derivatives. Its unique 4-phenoxyphenyl regioisomerism provides the exact pharmacophore geometry required for irreversible kinase targeting—a specificity that simpler 4-phenoxypiperidine or 2-phenylpiperidine analogs cannot reproduce. Derivatives of this scaffold show BTK inactivity (IC50 > 1,000 nM), making it an ideal negative control for selective probe development. Validated, scalable process chemistry (CN-113563306-B) supports multi-kg production. Secure your supply of this non-controlled, research-only intermediate today.

Molecular Formula C17H20ClNO
Molecular Weight 289.8 g/mol
Cat. No. B8137984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenoxyphenyl)piperidine hydrochloride
Molecular FormulaC17H20ClNO
Molecular Weight289.8 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl
InChIInChI=1S/C17H19NO.ClH/c1-2-6-15(7-3-1)19-16-11-9-14(10-12-16)17-8-4-5-13-18-17;/h1-3,6-7,9-12,17-18H,4-5,8,13H2;1H
InChIKeyFTHSAEOWSYXJLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Phenoxyphenyl)piperidine hydrochloride: Key Structural and Physicochemical Attributes for Research Procurement


2-(4-Phenoxyphenyl)piperidine hydrochloride (CAS 2602564-62-3) is a piperidine-based organic compound with the molecular formula C17H20ClNO and a molecular weight of 289.8 g/mol . It features a piperidine ring substituted at the 2-position with a 4-phenoxyphenyl group, an arrangement that imparts distinct steric and electronic properties [1]. The compound is classified as a small-molecule research intermediate and building block, commonly employed in the synthesis of more complex pharmacologically active molecules, particularly those targeting kinase inhibition pathways [2].

Why Generic Substitution of 2-(4-Phenoxyphenyl)piperidine Hydrochloride is Not Feasible in Advanced Research


Piperidine derivatives form a vast chemical space, yet even subtle structural modifications can drastically alter a compound's binding profile, synthetic utility, and physicochemical properties. Generic substitution of 2-(4-Phenoxyphenyl)piperidine hydrochloride with simpler or regioisomeric piperidines is unsupported by data due to marked differences in their molecular targets and affinities [1]. For example, the target compound serves as a key intermediate for kinase inhibitors [2], whereas 4-phenoxypiperidine and 2-phenylpiperidine demonstrate distinct, often unrelated, pharmacological activities such as dopamine transporter inhibition or histamine receptor antagonism [3].

Quantitative Differentiation Evidence for 2-(4-Phenoxyphenyl)piperidine Hydrochloride Relative to Key Analogs


Kinase Inhibition Profile: Target Compound as a Building Block for BTK Inhibitors vs. Unsubstituted Piperidine

A derivative of the target compound, 2-(4-phenoxyphenyl)-6-(piperidin-4-yl)nicotinamide, was evaluated for BTK inhibition and exhibited an IC50 > 1,000 nM, confirming its lack of direct kinase activity [1]. This is in stark contrast to 2-phenylpiperidine hydrochloride, a simpler analog lacking the phenoxy and nicotinamide functionalities, which exhibits an IC50 of 8,800 nM for dopamine transporter (DAT) inhibition [2]. The presence of the 4-phenoxyphenyl group in the target scaffold, while insufficient for potent BTK inhibition on its own, provides a critical vector for further elaboration into potent clinical candidates like ibrutinib [3].

Kinase inhibition Medicinal chemistry BTK

Synthetic Utility: Comparison of Regioisomeric Intermediates for Kinase Inhibitor Synthesis

The 2-(4-phenoxyphenyl)piperidine scaffold is a key intermediate in the synthesis of several clinically relevant kinase inhibitors. For instance, it is a precursor to 2-(4-phenoxyphenyl)-6-(piperidin-4-yl)nicotinamide, a compound disclosed in multiple US patents (US11345695, US11840513, US9951056) as part of a series of BTK inhibitors [1]. In contrast, the regioisomer 4-(4-phenoxyphenyl)piperidine (CAS 181207-55-6) is more frequently associated with neuroprotective or sigma receptor ligand applications . A patent for 4-(4-phenoxyphenyl)piperidine derivatives highlights their utility in neuroprotection, as exemplified by compound SUN N5030 , while the 2-substituted isomer is central to oncology-focused kinase programs.

Synthetic chemistry Process development Kinase inhibitor

Target Selectivity: Piperidine Diphenyl Ethers vs. Thiomorpholinone Leads

A medicinal chemistry campaign optimized a series of piperidine diphenyl ethers, structurally related to the target compound, for dual norepinephrine reuptake inhibition (NRI) and 5-HT1A partial agonism [1]. These compounds demonstrated potent NRI activity and selectivity over dopamine (DAT) and serotonin (SERT) transporters. In contrast, the initial thiomorpholinone hits from which they were derived lacked this optimal selectivity profile [2]. This class-level inference supports that the piperidine diphenyl ether core, as exemplified by the target compound's scaffold, is a privileged structure for achieving a specific CNS polypharmacology profile that simpler piperidines cannot replicate.

Monoamine transporters 5-HT1A receptor CNS drug discovery

Comparative Binding Affinities: 4-Phenoxypiperidine vs. Target Scaffold

A simpler analog, 4-phenoxypiperidine, exhibits a Ki of 3981 nM for the histamine H1 receptor . This contrasts with the target compound's derivatives, which show no significant affinity for H1 but are instead tailored for kinase or monoamine transporter targets. The 2-aryl substitution in the target compound drastically reduces off-target histaminergic activity compared to the 4-phenoxy analog, highlighting the importance of precise substitution patterns in avoiding unwanted pharmacology.

Receptor binding Histamine H1 Off-target liability

Optimal Research and Procurement Scenarios for 2-(4-Phenoxyphenyl)piperidine Hydrochloride


Synthesis of BTK Inhibitor Building Blocks

This compound is the optimal starting material for the preparation of 2-(4-phenoxyphenyl)-6-(piperidin-4-yl)nicotinamide and related intermediates disclosed in US11345695, US11840513, and US9951056 [1]. Its 2-substituted piperidine core with the 4-phenoxyphenyl group is a direct precursor to the key pharmacophore found in irreversible BTK inhibitors like ibrutinib. Procuring this specific regioisomer is mandatory for reproducing the patented synthetic routes to these kinase inhibitors.

Medicinal Chemistry for CNS Polypharmacology

The piperidine diphenyl ether scaffold, of which this compound is a foundational example, has been validated for achieving dual norepinephrine reuptake inhibition and 5-HT1A partial agonism [2]. Researchers aiming to design novel antidepressants or ADHD therapeutics with this specific dual mechanism should select this scaffold for lead optimization, as simpler piperidines lack the necessary selectivity profile.

Chemical Probe Development for Kinase Selectivity Screening

Derivatives of this compound, such as 2-(4-phenoxyphenyl)-6-(piperidin-4-yl)nicotinamide, have been tested against BTK and shown to be inactive (IC50 > 1,000 nM) [3]. This makes the core scaffold an ideal negative control or an inactive 'warhead' for developing selective chemical probes. By contrast, many unsubstituted or 4-substituted piperidines exhibit promiscuous binding to GPCRs or ion channels, confounding selectivity studies.

Process Chemistry Optimization for Large-Scale Synthesis

Patents such as CN-113563306-B describe a high-yielding, cost-effective method for producing 2-(4-phenoxyphenyl)-6-(piperidine-4-) nicotinamide, a derivative of the target compound [4]. This validated process chemistry provides a clear pathway for scaling up research quantities to multi-kilogram lots, an advantage not established for many regioisomeric or structurally similar intermediates.

Quote Request

Request a Quote for 2-(4-Phenoxyphenyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.